4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is an organic compound known for its unique chemical structure and properties It is a derivative of pyrazolidine-3,5-dione, with a benzylidene group substituted at the 4-position and methoxy groups at the 2 and 4 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, in an organic solvent like ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical crystals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, such as nicotinic acetylcholine receptors, leading to neuroprotective and cognitive-enhancing effects. The compound’s methoxy groups and benzylidene moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:
(E)-N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but with a hydrazide group instead of a pyrazolidine-3,5-dione core.
(E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group instead of a pyrazolidine-3,5-dione core.
2-(2,4-Dimethoxybenzylidene)malononitrile: Features a malononitrile group instead of a pyrazolidine-3,5-dione core.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+ |
InChI Key |
PBMKCAWMIBFDTC-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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